4-methyl-2-[3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione
Description
4-methyl-2-[3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione is a complex organic compound that features a thiazolidine ring, a tetrahydroquinoline moiety, and a phenyl group
Properties
IUPAC Name |
2-[3-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-4-methyl-1,1-dioxo-1,2-thiazolidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-14-13-27(25,26)22(19(14)23)17-9-4-7-16(12-17)20(24)21-11-5-8-15-6-2-3-10-18(15)21/h2-4,6-7,9-10,12,14H,5,8,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHBSDRLRXLGKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-[3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione typically involves multicomponent reactions. One common approach is the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . These reactions are conducted under controlled conditions to ensure the formation of the desired thiazolidine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the principles of multicomponent reactions and the use of dehydrating agents can be scaled up for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-[3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, particularly at the phenyl and thiazolidine rings.
Common Reagents and Conditions
Oxidation: H2O2, TBHP
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles and electrophiles under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
4-methyl-2-[3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methyl-2-[3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares the tetrahydroquinoline moiety and is known for its biological activities.
3,4-Dihydroisoquinoline: Another related compound with similar structural features and applications.
N-benzyl tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
Uniqueness
4-methyl-2-[3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione is unique due to its combination of a thiazolidine ring and a tetrahydroquinoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
4-Methyl-2-[3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological activity, including antibacterial and antiviral properties, mechanisms of action, and structural activity relationships (SAR).
Chemical Structure and Properties
The compound features a thiazolidine core with a tetrahydroquinoline moiety, which is known for its diverse biological activities. The structure can be represented as follows:
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of related thiazolidine derivatives. For instance, compounds derived from thiazolidine scaffolds have shown significant activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 625 - >5000 µg/ml |
| Escherichia coli | 625 - >5000 µg/ml |
| Pseudomonas aeruginosa | 625 - >5000 µg/ml |
| Enterococcus faecalis | 625 - >5000 µg/ml |
| Klebsiella pneumoniae | 625 - >5000 µg/ml |
These results indicate a broad spectrum of antibacterial activity but also highlight the need for further optimization to improve efficacy .
Antiviral Activity
Thiazolidine derivatives have also been explored for their antiviral potential. Specifically, compounds exhibiting anti-HIV activity have been synthesized and tested. For example:
- Anti-HIV Activity : Certain thiazolidine derivatives demonstrated an IC50 value of approximately 123.8 µM against HIV-1 . This suggests that modifications to the thiazolidine scaffold may enhance antiviral properties.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in bacterial and viral replication pathways. The thiazolidine core can modulate enzyme activities or receptor interactions that are critical for pathogen survival and proliferation.
Study on Antibacterial Efficacy
A study published in the Journal of Pharmaceutical Sciences investigated a series of thiazolidine derivatives for their antibacterial efficacy. The research highlighted that modifications at the phenyl ring significantly influenced the MIC values against Gram-positive and Gram-negative bacteria .
Study on Antiviral Properties
Another study focused on the synthesis and evaluation of thiazolidine derivatives against HIV-1. It was found that certain substitutions on the tetrahydroquinoline moiety enhanced the anti-HIV activity significantly compared to their predecessors .
Structural Activity Relationship (SAR)
The SAR studies indicate that specific functional groups on the thiazolidine and tetrahydroquinoline rings play crucial roles in determining biological activity. Notably:
- The presence of electron-withdrawing groups enhances antibacterial potency.
- Alkyl substitutions at specific positions improve selectivity against viral targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
